4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide
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Overview
Description
4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with ethyl mercaptan under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties
Mechanism of Action
The mechanism of action of 4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole-4-carboxamide: Lacks the ethylsulfanyl group, which may affect its biological activity.
4-Methylthiazole-5-carboxamide: Contains a methyl group instead of an ethylsulfanyl group, leading to different chemical properties.
Uniqueness
4-Amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide is unique due to the presence of the ethylsulfanyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and applications .
Properties
Molecular Formula |
C6H9N3OS2 |
---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
4-amino-2-ethylsulfanyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3OS2/c1-2-11-6-9-4(7)3(12-6)5(8)10/h2,7H2,1H3,(H2,8,10) |
InChI Key |
NBEQUUAHDYXBLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(S1)C(=O)N)N |
Origin of Product |
United States |
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